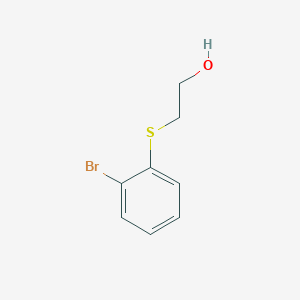

2-Bromophenylthioethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSSYWVFPQBQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373752 | |

| Record name | ST51041982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117341-28-3 | |

| Record name | ST51041982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117341-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromophenylthioethanol

Chemical Synthesis of Aromatic Thioethers

The cornerstone of synthesizing 2-Bromophenylthioethanol is the formation of the aryl thioether linkage. This is typically achieved through the reaction of a sulfur-based nucleophile with a brominated aromatic electrophile.

Nucleophilic Substitution Approaches to Aryl Thioethers

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl thioethers. In this approach, a thiolate nucleophile displaces a halide from an activated aromatic ring. For the synthesis of this compound, this would involve the reaction of a suitable brominated benzene (B151609) derivative with a sulfur nucleophile containing the 2-hydroxyethyl moiety. The success of SNAr reactions is often dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups ortho and para to the leaving group significantly accelerating the reaction. libretexts.org

Concerted nucleophilic aromatic substitution (cSNAr) has also been identified as a possible mechanism, particularly for unactivated aryl halides. Unlike the classical two-step SNAr mechanism involving a Meisenheimer intermediate, the cSNAr pathway is a single-step process. nih.govnih.gov

Thiolate Formation and Reaction with Brominated Aromatics

The key nucleophile in the synthesis of thioethers is the thiolate anion, which is typically generated in situ by treating a thiol with a base. In the context of this compound synthesis, 2-mercaptoethanol (B42355) would be deprotonated using a suitable base to form the corresponding thiolate.

This highly nucleophilic thiolate can then react with a brominated aromatic compound, such as 1,2-dibromobenzene (B107964), to form the desired thioether. wikipedia.org The choice of base and solvent is crucial for efficient thiolate formation and subsequent substitution.

Metal-catalyzed cross-coupling reactions have become powerful and versatile methods for the formation of C-S bonds, offering milder conditions and broader substrate scope compared to traditional nucleophilic substitution.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers, thioethers, amines, and nitriles from aryl halides. wikipedia.orgorganic-chemistry.org This reaction typically requires high temperatures and stoichiometric amounts of copper, although modern variations utilize soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.orgnih.gov The reaction proceeds through the formation of a copper(I) thiolate which then reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig C-S Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of carbon-sulfur bonds. This reaction allows for the coupling of thiols with aryl halides under relatively mild conditions, employing a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgacsgcipr.org This methodology is known for its excellent functional group tolerance and broad substrate scope, making it a powerful tool for the synthesis of complex aryl thioethers. wikipedia.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate and reductive elimination to yield the aryl thioether and regenerate the catalyst. wikipedia.org

| Coupling Reaction | Catalyst System | Typical Reaction Conditions |

| Ullmann Condensation | Copper (metal or salts) | High temperatures (often >210°C), polar solvents (e.g., DMF, NMP) |

| Buchwald-Hartwig C-S Coupling | Palladium catalyst with phosphine ligands | Milder temperatures, various organic solvents |

Introduction of Hydroxyl Functionality

The presence of the hydroxyl group in this compound is critical to its chemical identity and potential applications. This functionality can be introduced either by using a starting material already containing the hydroxyl group or by modifying a precursor molecule.

Reductive Methods for Alcohol Formation

While not a direct route for this specific molecule, reductive methods are fundamental in organic synthesis for the formation of alcohols. For instance, should a synthetic strategy proceed through an intermediate containing a carbonyl or an ester group in the side chain, reduction would be a key step. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce aldehydes, ketones, and esters to the corresponding alcohols.

Functional Group Interconversions on Aromatic Substrates

A more direct approach to this compound involves the use of a building block that already contains the hydroxyl group. The reaction of a brominated aromatic compound with 2-mercaptoethanol directly introduces the 2-hydroxyethylthio moiety onto the aromatic ring.

Alternatively, a precursor molecule could be synthesized and then the hydroxyl group could be unmasked or introduced. For example, a reaction could be performed with a protected version of 2-mercaptoethanol, followed by a deprotection step to reveal the hydroxyl group.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has seen the development of advanced techniques that can offer significant advantages in terms of reaction efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. This technique has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds and cross-coupling reactions.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scalability. The synthesis of aryl thioethers has been successfully demonstrated using flow chemistry, highlighting its potential for the efficient production of these compounds.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. This methodology has been applied to the formation of C-S bonds, offering a green and efficient alternative to traditional methods. The reaction is initiated by a photocatalyst that, upon absorption of visible light, can facilitate single-electron transfer processes to generate reactive intermediates.

| Technique | Key Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved purity. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a sustainable energy source, high functional group tolerance. |

Catalytic Strategies in Carbon-Sulfur and Carbon-Oxygen Bond Formation

The construction of the this compound scaffold fundamentally relies on the formation of a key carbon-sulfur (C–S) bond. Transition-metal-catalyzed cross-coupling reactions are among the most robust methods for creating such linkages. Typically, these reactions involve the coupling of an aryl halide with a thiol.

A plausible and widely employed catalytic route to this compound is the reaction between 2-bromothiophenol (B30966) and a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The reaction, often catalyzed by a palladium or copper complex, facilitates the nucleophilic attack of the thiolate onto the electrophilic carbon center. The use of a base is essential to deprotonate the thiol, generating the more nucleophilic thiolate anion.

Alternatively, a C–S cross-coupling reaction can be envisioned between 1,2-dibromobenzene and 2-mercaptoethanol. In this scenario, a catalyst, typically palladium-based with a specialized ligand, is used to selectively form the C–S bond. The choice of ligand is crucial for the efficiency of the catalytic cycle, which generally involves oxidative addition, ligand exchange, and reductive elimination steps.

The table below summarizes representative conditions for related palladium-catalyzed C-S cross-coupling reactions, illustrating the typical components involved in such syntheses.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Josiphos-type Ligand (CyPFtBu) | NaOtBu | Toluene | 80-110 | High |

| [Pd(IPrOMe)(cin)Cl] | IPrOMe | KOtBu | 1,4-Dioxane | 110 | Excellent |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Good to High |

This table represents typical conditions for related aryl sulfide (B99878) syntheses; specific yields for this compound under these exact conditions are not specified in the searched literature.

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. They are particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules.

Common examples of MCRs include the Mannich reaction, the Ugi reaction, and the Passerini reaction, which are staples in combinatorial chemistry and drug discovery. The Hantzsch dihydropyridine (B1217469) synthesis and the Gewald reaction are other classic MCRs used for constructing heterocyclic systems.

Despite the power of MCRs in building complex scaffolds, their application for the direct, one-pot assembly of a relatively simple and linear structure like this compound is not commonly documented. The design of an MCR typically targets the formation of more intricate ring systems or densely functionalized acyclic molecules. The straightforward connection of a 2-bromophenylthio group to an ethanol (B145695) unit is more directly achieved through the catalytic, two-component coupling strategies discussed in the previous section. Therefore, specific multi-component reaction pathways leading directly to this compound are not prominently featured in synthetic literature.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in modern chemical production. In a flow process, reagents are continuously pumped through a network of tubes and reactors where the reaction, mixing, heating, and cooling occur. This methodology offers significant advantages over traditional batch processing. flinders.edu.au

The synthesis of this compound can be readily adapted to a continuous-flow setup. A potential flow process would involve the reaction of 2-bromobenzenethiol with ethylene oxide. Ethylene oxide, being a toxic and highly reactive gas, is particularly well-suited for a flow chemistry approach, where it can be generated or used in situ, minimizing the risks associated with its storage and handling.

In a hypothetical flow synthesis, streams of 2-bromobenzenethiol (dissolved in a suitable solvent with a base) and ethylene oxide would be mixed at a T-junction before entering a heated coil reactor. The precise control over stoichiometry, temperature, and residence time afforded by the flow system would allow for rapid optimization, improved safety, and higher yields by minimizing byproduct formation. The product stream emerging from the reactor could then be directed through in-line purification modules for continuous isolation of the desired this compound. flinders.edu.au

The table below outlines the key advantages of employing flow chemistry for this type of synthesis. flinders.edu.au

| Feature | Advantage in Synthesis |

| Enhanced Safety | Minimizes handling of hazardous reagents (e.g., ethylene oxide); better control over exotherms. |

| Precise Control | Accurate control of stoichiometry, residence time, and temperature leads to higher selectivity and yield. |

| Rapid Optimization | Reaction parameters can be changed quickly, allowing for faster development of optimal conditions. |

| Scalability | Production can be scaled up by running the system for longer periods or by using parallel reactors. |

| Automation | Flow systems can be automated for continuous production with minimal manual intervention. |

Reaction Mechanisms and Chemical Transformations of 2 Bromophenylthioethanol

Mechanistic Pathways of Thioether Reactivity

The sulfur atom in the thioether linkage is a key center of reactivity, primarily due to its nucleophilicity and its ability to exist in multiple oxidation states. libretexts.org

Oxidation: The sulfur atom in 2-Bromophenylthioethanol is susceptible to oxidation, a common reaction for thioethers. masterorganicchemistry.com Treatment with mild oxidizing agents can convert the thioether to a sulfoxide, while stronger oxidants can yield the corresponding sulfone. This change in the oxidation state of sulfur from -2 to +6 is a key transformation. libretexts.org For instance, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or ozone (O₃) are effective for these transformations. masterorganicchemistry.comamazonaws.com The reaction proceeds through the nucleophilic attack of the sulfur atom on the oxidant.

Table 1: Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | m-CPBA (1 equiv.) | 2-(2-Bromophenylsulfinyl)ethanol (Sulfoxide) |

Coordination: Thioethers, functioning as soft ligands, can coordinate with various metal ions. The sulfur atom in this compound possesses lone pairs of electrons that can be donated to a metal center, forming coordination complexes. nih.gov The characteristics of the resulting complex, including its stereochemistry and electronic structure, are influenced by the ligand properties. nih.gov This coordination ability is relevant in the context of catalysis and the formation of organometallic compounds.

The bromine atom attached to the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions: The C(sp²)-Br bond can readily participate in a variety of palladium-catalyzed cross-coupling reactions. youtube.com In these reactions, a palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond, forming a palladium(II) intermediate. youtube.comnih.gov This is followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The Suzuki-Miyaura coupling, which uses an organoboron reagent, is a prominent example. nih.govresearchgate.net

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Electrophile | Nucleophile | Catalyst System | Product |

|---|

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution for many aromatic systems, nucleophilic aromatic substitution (SNAr) can occur at the bromine-substituted carbon. openstax.org This reaction typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). openstax.orgnih.gov In the case of this compound, which lacks such strong activating groups, SNAr reactions require harsh conditions or the use of very strong nucleophiles. youtube.com The mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the bromide ion. openstax.orgyoutube.com

Transformations Involving the Hydroxyl Group

The terminal hydroxyl group behaves as a typical primary alcohol, participating in reactions where the oxygen acts as a nucleophile and undergoing elimination under certain conditions.

The oxygen atom of the hydroxyl group is nucleophilic due to its lone pairs of electrons and can attack various electrophiles. msu.edu Conversely, the hydroxyl proton is acidic and can be removed by a base.

Nucleophilic Reactions: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a strong base (like NaH) to form a more potent nucleophile, the alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. msu.edumasterorganicchemistry.com It can also undergo esterification by reacting with electrophilic derivatives of carboxylic acids, such as acyl chlorides. msu.edu

Electrophilic Reactions: The hydrogen atom of the hydroxyl group is electrophilic and can be easily replaced. msu.edu A simple example is its reaction with a strong base to form an alkoxide, which enhances the nucleophilicity of the oxygen atom for subsequent reactions. msu.edu

The hydroxyl group is a poor leaving group (OH⁻), so its direct elimination is unfavorable. msu.eduunco.edu To facilitate elimination, the alcohol must be "activated." A common method is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form -OH₂⁺. msu.edulibretexts.org This creates a good leaving group, water (H₂O), which can depart. libretexts.org

The subsequent elimination can proceed via two main mechanisms:

E2 (Bimolecular Elimination): This is a one-step, concerted process where a base removes a proton from the beta-carbon at the same time the leaving group departs. dalalinstitute.com This mechanism is favored by strong bases. dalalinstitute.comlibretexts.org

E1 (Unimolecular Elimination): This is a two-step process that begins with the loss of the leaving group to form a carbocation intermediate. youtube.com A weak base then removes a proton from an adjacent carbon to form the double bond. bits-pilani.ac.in This pathway often competes with SN1 reactions. masterorganicchemistry.com

For this compound, acid-catalyzed dehydration would lead to the formation of (2-bromophenyl)thioethene.

Spectroscopic and Computational Characterization of 2 Bromophenylthioethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment of 2-Bromophenylthioethanol can be achieved.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethanol (B145695) side chain. The aromatic region will likely show a complex multiplet pattern due to the ortho, meta, and para protons on the bromophenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atom and the sulfur linkage. The protons of the ethyl group will appear as two triplets, one for the methylene (B1212753) group attached to the sulfur (SCH2) and another for the methylene group attached to the hydroxyl group (CH2OH). The hydroxyl proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted 1H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C6H4) | 7.0 - 7.6 | Multiplet | - |

| -SCH2- | 3.1 - 3.3 | Triplet | 6-7 |

| -CH2OH | 3.8 - 4.0 | Triplet | 6-7 |

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the bromine and sulfur substituents. The carbon directly attached to the bromine atom (C-Br) will be significantly shifted. The two aliphatic carbons of the ethanol side chain will also give rise to separate signals. The carbon attached to the sulfur (-SCH2-) will appear at a different chemical shift compared to the carbon bearing the hydroxyl group (-CH2OH).

Table 2: Predicted 13C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-S (Aromatic) | 135 - 140 |

| C-Br (Aromatic) | 120 - 125 |

| Aromatic CH | 125 - 135 |

| -SCH2- | 35 - 40 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum of this compound would show a cross-peak between the -SCH2- and -CH2OH protons, confirming their vicinal coupling and the presence of the thioethanol moiety. Correlations between the aromatic protons would also be observed, aiding in their specific assignments.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HMQC or HSQC spectrum would show cross-peaks between the -SCH2- protons and the corresponding carbon, the -CH2OH protons and its attached carbon, and each aromatic proton with its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between the -SCH2- protons and the aromatic carbon attached to the sulfur, as well as the -CH2OH carbon. Correlations from the aromatic protons to neighboring carbons would further confirm the substitution pattern of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm-1, while aliphatic C-H stretches are expected in the 2850-2960 cm-1 region. The C=C stretching vibrations of the aromatic ring will give rise to peaks in the 1400-1600 cm-1 range. The C-O stretching vibration of the primary alcohol is anticipated around 1050 cm-1. The C-S and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm-1.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S stretching vibration, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Shift (cm-1) |

|---|---|---|

| O-H Stretch | 3200-3600 (Broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 (Strong) |

| C-O Stretch | ~1050 | Weak |

| C-S Stretch | 600-800 | 600-800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic pair of peaks (M and M+2) of almost equal intensity.

The fragmentation of this compound under electron ionization would likely involve cleavage of the C-S bonds and the C-C bond of the ethanol side chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion Structure | Comments |

|---|---|---|

| 234/236 | [C8H9BrOS]+• | Molecular ion (M, M+2) |

| 187/189 | [C6H4BrS]+ | Loss of C2H5O |

| 155 | [C8H9OS]+ | Loss of Br |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the bromophenyl group. Aromatic compounds typically exhibit characteristic absorptions in the UV region. The presence of the bromine and thioether substituents on the benzene (B151609) ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~210 |

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the in-depth characterization of molecular structures and properties. nih.gov These computational methods allow for the theoretical investigation of molecules, providing insights that are often complementary to experimental data. For the compound this compound, DFT calculations can elucidate its three-dimensional structure, predict its spectroscopic behavior, and map its electronic properties, thereby offering a comprehensive understanding at the molecular level.

The first step in the computational study of a molecule is typically geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. For a flexible molecule like this compound, which possesses several rotatable single bonds, a conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative stabilities. nih.gov This analysis involves systematically rotating the dihedral angles of the flexible bonds and performing geometry optimization for each resulting conformation. The conformer with the global minimum energy is predicted to be the most abundant at equilibrium.

The conformational landscape of this compound is primarily determined by the rotation around the C-S, S-CH₂, and CH₂-CH₂ bonds. The relative energies of the different conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding (if present), and other non-covalent interactions. A thorough conformational search would reveal the most stable conformer, for which the optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These parameters provide a detailed picture of the molecule's 3D structure.

Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-Br | 1.910 | |

| C-S | 1.785 | |

| S-C | 1.830 | |

| C-C (ethyl) | 1.535 | |

| C-O | 1.430 | |

| O-H | 0.965 | |

| Bond Angles (°) | ||

| C-C-Br | 120.5 | |

| C-S-C | 101.5 | |

| S-C-C | 110.0 | |

| C-C-O | 111.0 | |

| Dihedral Angles (°) | ||

| C-C-S-C | -75.0 | |

| S-C-C-O | 60.0 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT geometry optimization calculation.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, commonly used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. rug.nl The calculated shifts are typically referenced to a standard compound like Tetramethylsilane (TMS) to facilitate comparison with experimental spectra. These predictions can aid in the assignment of complex spectra and can be particularly useful for distinguishing between different isomers or conformers.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1 - 7.6 | 125 - 135 |

| -S-CH₂- | 3.1 | 38 |

| -CH₂-OH | 3.8 | 62 |

| -OH | 2.5 | - |

Note: The data in this table is illustrative and represents typical chemical shift ranges for the specified functional groups.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. DFT calculations can compute these frequencies, which can be correlated with the peaks observed in an infrared (IR) or Raman spectrum. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. scienceacademique.com The analysis of the vibrational modes associated with each frequency allows for a detailed assignment of the experimental spectrum.

Table 3: Hypothetical Selected Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| Aromatic C-H stretch | 3050 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C=C aromatic stretch | 1450 - 1600 |

| C-O stretch | 1050 |

| C-S stretch | 650 - 750 |

| C-Br stretch | 550 - 650 |

Note: This data is hypothetical and intended to illustrate the types of vibrational modes and their expected frequency ranges.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed from the molecule. A higher HOMO energy indicates a better electron-donating ability. The energy of the LUMO is related to the electron affinity, indicating the ability of the molecule to accept an electron. A lower LUMO energy suggests a greater electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, due to the presence of lone pairs on the sulfur and the π-electron system of the ring. The LUMO is likely to be distributed over the aromatic ring and the C-Br bond, which can act as an electron-accepting site.

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are hypothetical and representative of what might be obtained from a DFT calculation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is a valuable tool for understanding the charge distribution and for predicting the sites of electrophilic and nucleophilic attack. preprints.org The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the hydroxyl group and to some extent on the sulfur atom, due to their high electronegativity and the presence of lone pairs. These regions would be the most likely sites for interaction with electrophiles or for hydrogen bond donation. The most positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. The aromatic protons and the carbon atom attached to the bromine might also exhibit some degree of positive potential. The MEP map provides a comprehensive picture of the molecule's electrostatic properties and its potential for intermolecular interactions.

2 Bromophenylthioethanol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structure of 2-Bromophenylthioethanol, possessing an aryl bromide, a thioether, and an alcohol, makes it a potential building block for more complex molecules. The aryl bromide moiety can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental to the assembly of complex pharmaceutical and material science targets. The thioether and alcohol groups offer sites for further functionalization or can be incorporated as key structural motifs in the final product. However, specific examples of this compound being used as a key precursor in the total synthesis of named complex natural products or pharmaceuticals are not prominently featured in readily available scientific literature. Its utility in this area remains largely theoretical, based on the known reactivity of its functional groups.

Role in the Construction of Sulfur-Containing Heterocycles

The presence of a sulfur atom and a bromine atom on an adjacent phenyl ring suggests that this compound is a suitable precursor for intramolecular cyclization reactions to form sulfur-containing heterocycles. Such cyclizations are a powerful strategy in organic synthesis for the construction of ring systems that are prevalent in many biologically active compounds. nih.gov General strategies often involve the formation of a new bond between the sulfur atom (or a carbon adjacent to it) and the carbon atom of the phenyl ring that bears the bromine atom. This can be achieved through various methods, including radical cyclization or transition-metal-catalyzed processes. nih.govuab.cat

For instance, radical cyclization of o-bromophenyl-substituted compounds can be initiated to form a new ring. nih.gov Similarly, palladium-catalyzed intramolecular reactions are a well-established method for forming heterocyclic systems. uab.cat While specific studies detailing the cyclization of this compound itself are scarce, the fundamental reactivity of its o-bromophenyl thioether structure makes it a plausible candidate for such transformations.

The synthesis of thiophenes, a class of sulfur-containing heterocycles, often involves ring-closure reactions. organic-chemistry.org One potential, though not explicitly documented, pathway involving a molecule like this compound could be its use in constructing benzothiophene derivatives. Benzothiophenes are bicyclic compounds where a benzene (B151609) ring is fused to a thiophene ring. Palladium-catalyzed intramolecular cyclization of precursors like allyl o-iodophenyl sulfides is a known method for preparing these structures. uab.cat A suitably modified this compound could theoretically undergo a similar intramolecular coupling reaction to form a dihydrobenzothiophene derivative, which could then be further elaborated. However, direct literature evidence for this specific transformation using this compound is not available.

Benzodithiazole derivatives are heterocyclic compounds containing a benzene ring fused to a dithiazole ring system. The synthesis of such sulfur- and nitrogen-containing heterocycles typically involves the condensation of precursors that can provide the necessary atoms for the new ring. For example, the synthesis of phenothiazines, another class of sulfur-nitrogen heterocycles, can be achieved through the cyclization of thioarylated adducts. researchgate.net Given the structural components of this compound, its direct application in the assembly of a benzodithiazole ring is not straightforward without significant functional group manipulation. There are no specific documented pathways in the scientific literature demonstrating its use for this purpose.

Application in Stereoselective Synthesis

Stereoselective synthesis is a critical area of chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. Precursors containing existing stereocenters or functional groups that can direct the stereochemical outcome of a reaction are highly valuable. While this compound is a chiral molecule (if the ethanolic carbon is substituted), its application in directing stereoselective reactions has not been reported in the literature. The development of methods for the asymmetric synthesis of chiral tertiary thiols and thioethers is an active area of research, often employing specialized catalysts or chiral auxiliaries to control stereochemistry. beilstein-journals.org General methods for creating chiral tertiary thioethers and alcohols sometimes utilize prochiral sulfur-containing starting materials like 5H-thiazol-4-ones in phosphine-catalyzed asymmetric reactions. rsc.org However, there is no evidence to suggest that this compound has been employed as a chiral directing group or precursor in such syntheses.

Derivatization Strategies for Further Functionalization

The functional groups of this compound, particularly the primary alcohol, are amenable to derivatization. Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or further synthesis. The hydroxyl group can be readily converted into other functional groups like esters, ethers, or aldehydes, providing a handle for subsequent chemical transformations.

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection of molecules that lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). hta-it.com Since the phenyl ring in this compound provides some UV absorbance, its detection is possible, but sensitivity can be significantly improved by attaching a tag with superior optical properties to its hydroxyl group.

Several classes of reagents are commonly used to derivatize alcohols for enhanced HPLC analysis. libretexts.org These reagents react with the hydroxyl group to form a stable derivative that is highly responsive to UV or fluorescence detectors. This allows for the quantification of the analyte at much lower concentrations.

Table 1: Common Derivatizing Agents for Alcohols for Enhanced HPLC Detection

| Derivatizing Agent | Functional Group Targeted | Detection Method | Typical Wavelengths (Excitation/Emission) | Reference |

|---|---|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Alcohols, Amines | Fluorescence, UV | ~265 nm / ~340 nm | libretexts.orgnih.gov |

| Benzoyl Chloride | Alcohols, Phenols, Amines | UV | ~230-254 nm | libretexts.org |

| 2-(9-carbazole)-ethyl chloroformate | Alcohols | Fluorescence | Not specified | researchgate.net |

The reaction of this compound with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) would proceed at the hydroxyl group, creating a highly fluorescent FMOC-ester derivative. This derivative can be easily separated by reversed-phase HPLC and detected with high sensitivity, a technique commonly applied to various alcohols. nih.gov This general strategy is directly applicable to this compound for trace-level quantification in various matrices.

Advanced Applications and Catalysis Research

Development of Novel Organosulfur Catalysts and Ligands

Organosulfur compounds are pivotal in coordination chemistry and catalysis, often serving as ligands for transition metals. thieme-connect.de The sulfur atom in a thioether, like 2-Bromophenylthioethanol, is a soft Lewis base, which leads to interesting catalytic performance when coordinated to a metal center. thieme-connect.de The development of novel catalysts from this compound leverages its adaptable structure.

The terminal hydroxyl group can be readily functionalized, while the aryl bromide moiety provides a handle for cross-coupling reactions, allowing for the construction of more complex, multidentate ligand systems. nih.govorganic-chemistry.org For instance, chiral sulfur ligands play an important role in asymmetric catalysis, and synthetic procedures often involve the reaction of a sulfur nucleophile with a suitable electrophile. mdpi.com Following a similar strategy, this compound can be used to generate new chiral or achiral ligands. Research has demonstrated the synthesis of bulky organosulfur ligands that, when complexed with palladium, form active catalysts for alkylation reactions.

Furthermore, rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds, highlighting the reactivity of sulfur centers in organometallic chemistry. nih.gov The principles from these studies can be applied to ligands derived from this compound, where the thioether sulfur can coordinate to a metal, influencing its electronic properties and catalytic activity. nih.govsavemyexams.com

Participation in Catalytic Reaction Cycles

Catalysts are broadly classified as homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). libretexts.orgrsc.org Derivatives of this compound have potential applications in both domains.

In homogeneous catalysis, the catalyst and reactants are dissolved in the same solvent, allowing for high interaction between them. libretexts.org Transition metal complexes with organosulfur ligands are often used as homogeneous catalysts. thieme-connect.de A soluble catalyst derived from this compound, for example a palladium complex, could be employed in various organic transformations. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org These reactions frequently use aryl bromides as substrates, making the bromo-naphthalene scaffold a key precursor for generating diverse compound libraries. nih.gov Similarly, the 2-bromophenyl group of this compound is an ideal starting point for such catalytic cycles. The general catalytic cycle for a Suzuki cross-coupling reaction, for instance, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the product and regenerate the catalyst. rsc.org

Table 1: Comparison of Catalysis Types

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst is in the same phase as reactants. libretexts.org | Catalyst is in a different phase from reactants. rsc.org |

| Catalyst-Reactant Interaction | High degree of interaction between catalyst and reactant molecules. libretexts.org | Reaction occurs at the surface on active sites. rsc.org |

| Separation & Recovery | Often difficult and may be irrecoverable. | Generally straightforward (e.g., by filtration), allowing for recycling. u-tokyo.ac.jp |

| Industrial Application | Used for processes requiring high selectivity and mild conditions. | Accounts for approximately 85% of all industrial catalytic processes due to ease of handling and robustness. mdpi.comuclouvain.be |

Heterogeneous catalysis is the cornerstone of the chemical industry, valued for the ease of catalyst separation and recycling. mdpi.comuclouvain.be A key strategy in this area is the immobilization of a homogeneous catalyst onto a solid support, a process known as heterogenization. nih.gov

A ligand synthesized from this compound could be anchored to a solid support like silica, alumina, or a polymer. mdpi.comuclouvain.be For example, the terminal hydroxyl group could be used to form a covalent bond with the surface of functionalized silica. The resulting supported catalyst would be a solid, allowing it to be easily filtered from the reaction mixture and reused in multiple cycles. This approach is central to developing sustainable and cost-effective chemical processes. u-tokyo.ac.jp Magnetically recoverable catalysts, where the catalytic species is attached to magnetic nanoparticles, represent an advanced form of heterogeneous catalysis that simplifies recovery even further. u-tokyo.ac.jp The development of such systems using organosulfur compounds is an active area of research. u-tokyo.ac.jp

Mechanistic Probes in Organic Reactions

The multifunctional nature of this compound makes it a valuable tool for investigating the mechanisms of organic reactions. The presence of both a C(sp²)-Br bond and a thioether linkage allows researchers to study the sequence and competition of elemental steps in a catalytic cycle, such as oxidative addition. acs.orgrsc.org

In palladium-catalyzed reactions, the oxidative addition of an aryl halide to the metal center is a common initiating step. mdpi.comnih.gov Concurrently, thioethers can act as directing groups, coordinating to the metal center and influencing the regioselectivity of a reaction. nih.gov Studies on heteroaryl thioethers have shown they can direct palladium catalysts to achieve specific C-H functionalizations or influence the outcome of Heck reactions. nih.gov

By using this compound as a substrate, chemists can probe several mechanistic questions:

Does oxidative addition occur preferentially at the C-Br bond or a C-S bond?

How does the coordination of the thioether to the metal center affect the rate of oxidative addition at the C-Br bond?

Can the thioether group direct functionalization at a specific position on the aromatic ring or the ethyl chain?

Detailed kinetic analyses and the isolation of reaction intermediates in systems involving aryl thioethers have provided deep insights into reaction pathways, helping to identify catalyst deactivation routes and improve reaction protocols. acs.orgrsc.org

Sustainable Chemistry and Process Optimization

The principles of green chemistry focus on designing chemical processes that minimize waste and environmental impact. acs.org Catalysis is a fundamental pillar of green chemistry because catalytic reactions, by definition, reduce waste compared to stoichiometric processes and often allow for more energy-efficient routes.

The use of this compound in catalysis aligns with several green chemistry principles:

Atom Economy : Designing catalysts from this compound for use in reactions like addition or cross-coupling helps maximize the incorporation of reactant atoms into the final product, a key concept known as atom economy.

Catalysis : Using a derivative of this compound to create a catalyst that can be used in small amounts and recycled multiple times is inherently more sustainable than using a stoichiometric reagent that is consumed in the reaction.

Waste Prevention : The development of robust, recyclable heterogeneous catalysts from this compound directly addresses the principle of waste prevention. u-tokyo.ac.jpmdpi.com Easy separation and reuse of the catalyst minimize the generation of chemical waste and reduce the need for costly separation procedures. uclouvain.be

Process optimization in the chemical industry often focuses on increasing catalyst lifetime, improving selectivity, and reducing energy consumption. By providing a scaffold for tunable and potentially recyclable catalysts, this compound can contribute to the development of more sustainable and economically viable chemical manufacturing processes. u-tokyo.ac.jpuclouvain.be

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.